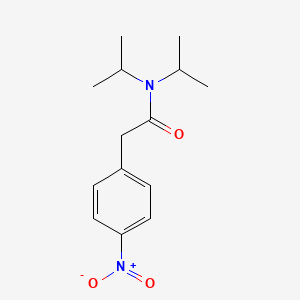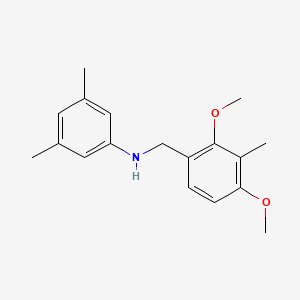
N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide, also known as DMS 19491, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of sulfonylurea compounds and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 involves the inhibition of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells. This results in depolarization of the beta cell membrane and subsequent calcium influx, leading to insulin secretion. N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been found to have various biochemical and physiological effects. It has been shown to stimulate insulin secretion from pancreatic beta cells, improve glucose tolerance, and reduce blood glucose levels in animal models of diabetes. N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been found to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One advantage of using N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 in lab experiments is its specificity for KATP channels in pancreatic beta cells. This allows for precise control of insulin secretion and glucose metabolism. However, one limitation of using N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of lab animals and researchers.
未来方向
There are several future directions for research on N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 for neuroprotection. Additionally, research on the long-term safety and efficacy of N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 is needed to determine its potential as a therapeutic agent for diabetes and other metabolic disorders.
合成方法
The synthesis of N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 involves several steps. The starting material for the synthesis is 2,3-dimethylaniline, which is reacted with chloroacetyl chloride to form N-(2,3-dimethylphenyl)acetamide. This compound is then reacted with N,N-dimethylformamide dimethyl acetal to form N~1~,N~1~-dimethyl-N-(2,3-dimethylphenyl)acetamide. The final step involves the reaction of N~1~,N~1~-dimethyl-N-(2,3-dimethylphenyl)acetamide with phenylsulfonyl chloride to form N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491.
科学研究应用
N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been extensively studied for its potential use in scientific research. It has been found to have various applications in the field of diabetes research. N~2~-(2,3-dimethylphenyl)-N~1~,N~1~-dimethyl-N~2~-(phenylsulfonyl)glycinamide 19491 has been shown to stimulate insulin secretion from pancreatic beta cells and improve glucose tolerance in animal models of diabetes. It has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-9-8-12-17(15(14)2)20(13-18(21)19(3)4)24(22,23)16-10-6-5-7-11-16/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFDIAJGTUMJQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)N(C)C)S(=O)(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,3-dimethylphenyl)-N,N-dimethyl-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5775386.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5775405.png)
![N-[4-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5775413.png)

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)


![3-[5-(4-fluorophenyl)-1-(2-phenylethyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5775471.png)